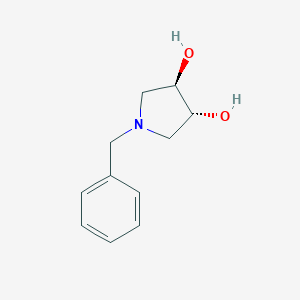

(3R,4R)-1-Benzylpyrrolidine-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427376 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163439-82-5 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol from L-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemically defined diol and amine functionalities make it a crucial intermediate for the preparation of bioactive molecules, including enzyme inhibitors and chiral ligands. This technical guide provides a detailed overview of a common and efficient synthetic route to this compound, starting from the readily available and inexpensive chiral precursor, L-tartaric acid. This document outlines the core chemical transformations, provides detailed experimental protocols for the key steps, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The most direct and widely cited synthesis of the enantiomeric (3S,4S)-1-Benzylpyrrolidine-3,4-diol from L-tartaric acid was reported by Nagel et al. in 1984, which involves a two-step process:

-

Condensation: L-tartaric acid is condensed with benzylamine to form the corresponding N-benzyltartrimide. This step establishes the pyrrolidine ring's nitrogen atom and the N-benzyl group.

-

Reduction: The resulting N-benzyltartrimide is then reduced to afford the target (3S,4S)-1-Benzylpyrrolidine-3,4-diol.

To obtain the desired (3R,4R) enantiomer, the synthesis would analogously start from D-tartaric acid. However, for the purpose of this guide, which focuses on the synthesis from the more common L-tartaric acid, we will detail the synthesis of the (3S,4S) enantiomer, as the experimental procedures are directly transferable. A key advantage of this route is the preservation of the stereochemistry inherent in the starting tartaric acid.

A schematic of this synthetic pathway is presented below:

Figure 1: Overall synthetic workflow from L-Tartaric Acid.

Experimental Protocols

Step 1: Synthesis of (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-Benzyl-L-tartrimide)

This initial step involves the formation of the imide ring through the condensation of L-tartaric acid and benzylamine.

Reaction Scheme:

Physical and chemical properties of (3R,4R)-1-Benzylpyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the benzyl group provides a degree of lipophilicity, while the diol functionality imparts hydrophilicity, resulting in a molecule with mixed polarity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Off-white to yellow to light brown powder, crystals, and/or chunks | [2] |

| Melting Point | 94-100 °C | [2] |

| Boiling Point | 329.46 °C (rough estimate) | [2] |

| Density | 1.0945 (rough estimate) | [2] |

| pKa (Predicted) | 13.99 ± 0.40 | [3] |

| XLogP3 | 0.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 |

Note: Some physical properties are estimated and should be considered as such.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the pyrrolidine ring, the benzyl group, and the hydroxyl groups. A representative ¹H NMR spectrum is shown in Figure 1.

Table 2: ¹H NMR Spectral Data of (3S,4S)-1-Benzylpyrrolidine-3,4-diol (Isomer for comparison)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 4.84 | br s | 2H | OH |

| 3.84 | m | 2H | CH-OH |

| 3.57 | d | 1H | N-CH₂ (benzyl) |

| 3.46 | d | 1H | N-CH₂ (benzyl) |

| 2.74 | dd | 2H | N-CH₂ (ring) |

| 2.30 | dd | 2H | N-CH₂ (ring) |

Note: Data is for the (3S,4S) isomer, which is expected to have a very similar spectrum to the (3R,4R) isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The expected chemical shifts are outlined in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for a Pyrrolidine Diol Derivative

| Chemical Shift (ppm) | Assignment |

| 138.42 | Quaternary Aromatic C |

| 132.82, 131.41, 130.68 | Aromatic CH |

| 87.71 | CH-OH |

| 66.25 | CH-OH |

| 60.97 | N-CH₂ (benzyl) |

| 60.32 | N-CH₂ (ring) |

| 57.00 | N-CH₂ (ring) |

Note: These are predicted values for a similar fluorinated derivative and may differ slightly for the title compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a broad O-H stretching band, C-H stretching bands for both sp³ and sp² hybridized carbons, and C-N and C-O stretching vibrations.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H Stretch (hydroxyl groups) |

| 3000-3100 | Medium | C-H Stretch (aromatic) |

| 2850-2960 | Medium | C-H Stretch (aliphatic) |

| 1450-1600 | Medium-Weak | C=C Stretch (aromatic ring) |

| 1000-1200 | Strong | C-O Stretch (hydroxyl groups) |

| 1000-1200 | Medium | C-N Stretch |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data

| m/z | Ion |

| 193 | [M]⁺ |

| 175 | [M - H₂O]⁺ |

| 162 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from L-tartaric acid.[1]

References

Technical Guide: (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol (CAS Number: 163439-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol is a chiral synthetic compound widely utilized as a key building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine core and defined stereochemistry make it a valuable intermediate for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its characteristics, synthesis, and known applications.

Chemical and Physical Properties

(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol is identified by the CAS number 163439-82-5.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥97% | Commercially available data |

| Stereochemistry | (3R,4R) | [1][2][3] |

Synthesis Protocol

A plausible and commonly cited method for the synthesis of the enantiomeric compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, involves the use of L-tartaric acid.[2] By analogy, the synthesis of (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol can be achieved starting from D-tartaric acid. The general synthetic approach involves two main steps: condensation and reduction.

Step 1: Condensation of D-Tartaric Acid with Benzylamine

In this step, D-tartaric acid is reacted with benzylamine to form the corresponding imide. This reaction is typically carried out with heating to drive off the water formed during the reaction.

Step 2: Reduction of the Imide

The resulting imide is then reduced to yield (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol. A common reducing agent for this transformation is a borane complex, such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate (NaBH₄–BF₃·Et₂O).[2]

Experimental Workflow: Synthesis of (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol

Caption: Synthetic pathway for (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.80 - 4.00 | m | 2H | CH-OH |

| ~ 3.60 | s | 2H | Benzyl CH₂ |

| ~ 2.80 - 3.00 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~ 2.40 - 2.60 | m | 2H | N-CH₂ (pyrrolidine ring) |

| Broad | s | 2H | OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 138 - 140 | Quaternary aromatic C |

| ~ 128 - 130 | Aromatic CH |

| ~ 127 - 129 | Aromatic CH |

| ~ 126 - 128 | Aromatic CH |

| ~ 70 - 75 | CH-OH |

| ~ 60 | Benzyl CH₂ |

| ~ 55 - 60 | N-CH₂ (pyrrolidine ring) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3500 (broad) | O-H stretch |

| 3000 - 3100 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch |

| 1450 - 1500 | Aromatic C=C stretch |

| 1000 - 1100 | C-O stretch |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 193.11 | [M]⁺ |

| 175.10 | [M - H₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Biological Activity and Applications

Currently, there is no significant published research detailing the specific biological activity or signaling pathway engagement of (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol itself. Its primary and well-documented role is as a chiral intermediate in the synthesis of more complex and biologically active molecules.

Role as a Synthetic Intermediate

This compound is a crucial precursor in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib. The defined stereochemistry of the pyrrolidine ring is essential for the final drug's efficacy and selectivity. The synthesis of Tofacitinib involves further modification of the pyrrolidine core of (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol.

Logical Relationship: Role in Drug Synthesis

Caption: Use as a key intermediate in pharmaceutical manufacturing.

Safety and Handling

(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidinediol is a stereochemically defined building block of significant value in medicinal chemistry and drug development. While direct biological activity data for this compound is scarce, its role as a key intermediate in the synthesis of targeted therapeutics is well-established. The synthetic protocols and predicted characterization data provided in this guide serve as a valuable resource for researchers working with this compound.

References

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

A Technical Guide to the Stereoselective Synthesis of trans-3,4-Dihydroxypyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The stereoselective synthesis of substituted pyrrolidines, particularly those with multiple stereocenters such as trans-3,4-dihydroxypyrrolidines, is a critical endeavor in the development of novel therapeutics. These polyhydroxylated structures are key components of iminosugars, a class of compounds known for their glycosidase inhibitory activity, with potential applications in antiviral, anticancer, and antidiabetic therapies. This in-depth technical guide details the core strategies for the stereoselective synthesis of trans-3,4-dihydroxypyrrolidines, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The stereocontrolled synthesis of trans-3,4-dihydroxypyrrolidines can be broadly categorized into several key approaches:

-

Chiral Pool Synthesis: This strategy leverages readily available and enantiomerically pure starting materials from nature, such as tartaric acid, amino acids (e.g., proline and hydroxyproline), and carbohydrates.[1][2] These substrates provide a robust foundation for introducing the desired stereochemistry.

-

Sharpless Asymmetric Dihydroxylation (SAD): A cornerstone of asymmetric synthesis, the Sharpless dihydroxylation allows for the enantioselective introduction of two hydroxyl groups across a double bond, a key step in establishing the trans-diol moiety.[3][4]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the formation of the pyrrolidine ring from acyclic precursors, offering high functional group tolerance.[5][6][7]

-

[3+2] Cycloaddition Reactions: The diastereoselective [3+2] cycloaddition of azomethine ylides with various dipolarophiles provides a direct route to highly substituted pyrrolidines, often with excellent stereocontrol.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic routes to trans-3,4-dihydroxypyrrolidines and related structures, allowing for a comparative analysis of their efficiency and stereoselectivity.

| Starting Material | Key Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| N-protected (2S)-3,4-dehydroproline methyl ester | Osmium tetroxide dihydroxylation | (2S,3R,4S)-3,4-dihydroxyproline derivative | High | >85:15 | N/A | |

| Diethyl tartrate | Aminolysis | (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | 93-95 | N/A | >99% | |

| Olefinic oxindole and Tetrahydroisoquinoline | [3+2] Cycloaddition | Spirooxindole-pyrrolidine | 67 | 6:1 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of trans-3,4-dihydroxypyrrolidines.

Synthesis from a Chiral Pool Precursor: Diethyl Tartrate

This protocol outlines the initial step in a synthetic sequence starting from diethyl tartrate, a common chiral pool starting material.[1][2]

Synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide

-

Materials: (R,R)-(+)-Diethyl tartrate (3 mol, 618 g), methanol (600 mL), liquid dimethylamine (7 mol, approx. 450 mL).

-

Procedure:

-

In a 2-L Erlenmeyer flask, combine diethyl tartrate and freshly distilled methanol.

-

Carefully pour in liquid, anhydrous, cold (-78 °C) dimethylamine.

-

Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.

-

If necessary, seed the solution to induce crystallization and cool in a refrigerator overnight.

-

Collect the resulting crystals by suction filtration.

-

Concentrate the filtrate, seed, and cool to obtain a second crop of crystals.

-

Wash the combined crystals with cold methanol (-30 °C) and dry under reduced pressure at 70–100 °C.

-

-

Yield: 570–580 g (93–95%).

Stereoselective Dihydroxylation: Sharpless Asymmetric Dihydroxylation

This protocol describes a general procedure for the Sharpless asymmetric dihydroxylation of an alkene, a crucial step for installing the trans-diol functionality.[3][4]

General Procedure for Sharpless Asymmetric Dihydroxylation

-

Materials: Alkene (1 mmol), AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), water (5 mL), methanesulfonamide (if needed, 95 mg).

-

Procedure:

-

To a stirred solution of tert-butanol and water at room temperature, add the AD-mix. Stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene to the cooled reaction mixture.

-

Stir vigorously at 0 °C until the reaction is complete (monitored by TLC). For less reactive alkenes, the reaction may be allowed to proceed at room temperature.

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Ring Formation via [3+2] Cycloaddition

This protocol outlines a three-component [3+2] cycloaddition reaction to form a highly substituted pyrrolidine ring.

Synthesis of a Spirooxindole-Pyrrolidine Derivative

-

Materials: 1,2,3,4-Tetrahydroisoquinoline (1.3 mmol), 4-bromobenzaldehyde (1.1 mmol), olefinic oxindole (1.0 mmol), benzoic acid (0.5 equiv), ethanol.

-

Procedure:

-

In a microwave vial, combine 1,2,3,4-tetrahydroisoquinoline, 4-bromobenzaldehyde, olefinic oxindole, and benzoic acid in ethanol.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Yield: 67% (with a 6:1 diastereomeric ratio).

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and reaction mechanisms.

References

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. db.cngb.org [db.cngb.org]

- 6. Synthesis of (+)-didemniserinolipid B via ketalization/ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Diol Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of chiral pyrrolidine diol derivatives. These compounds have emerged as privileged scaffolds in medicinal chemistry, demonstrating significant potential in therapeutic areas including oncology, neurodegenerative diseases, and infectious diseases. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Chiral Pyrrolidine Diol Derivatives

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of many natural products and synthetic drugs.[1] The introduction of hydroxyl groups to create a diol, combined with the stereochemical complexity of chiral centers, imparts a three-dimensional structure that allows for specific and high-affinity interactions with biological targets.[2] The stereochemistry of these derivatives is crucial for their biological activity, with different enantiomers often exhibiting vastly different potencies and selectivities.[3] This guide will explore the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Chiral pyrrolidine diol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inhibition of EGFR and CDK2 Signaling

A key mechanism of action for some anticancer pyrrolidine derivatives is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases like CDK2.[4] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers.[6] Pyrrolidine derivatives can interfere with the ATP binding site of these kinases, preventing downstream signaling cascades that lead to cell cycle progression.[4][7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chiral pyrrolidine diol derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 7 | Pancreatic Cancer | N/A | [8] |

| Compound 8b | Pancreatic Cancer | N/A | [8] |

| Pyrrolidine 3h | HCT116, HL60 | 2.9 - 16 | [9] |

| Pyrrolidine 3k | HCT116, HL60 | 2.9 - 16 | [9] |

| Compound 6b | Murine Leukemia P388 | 1.48 µg/ml | [10] |

| Compound 7b | Murine Leukemia P388 | 11.35 µg/ml | [10] |

| Tetrazolopyrrolidine 7a | HeLa | 0.32 | [11] |

| Tetrazolopyrrolidine 7i | HeLa | 1.80 | [11] |

| Diphenylamine-pyrrolidin-2-one | PPC-1, IGR39 | 2.5 - 20.2 | [12] |

Glycosidase Inhibitory Activity

Chiral pyrrolidine diols are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Their structures often mimic the transition state of the natural substrate, leading to competitive inhibition. This activity is of significant interest for the development of treatments for diabetes, viral infections, and cancer.[3]

Structure-Activity Relationship

The inhibitory activity and selectivity of these compounds are highly dependent on their stereochemistry. For instance, good inhibitors of α-mannosidases typically have a (2R,3R,4S) configuration.[3] The nature and position of substituents on the pyrrolidine ring also play a crucial role in determining the binding affinity for specific glycosidases.

Quantitative Data: Glycosidase Inhibition

The following table presents the inhibitory constants (Ki) of various chiral pyrrolidine diol derivatives against different glycosidases. Ki is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

| Compound ID | Target Enzyme | Ki (µM) | Inhibition Type | Reference |

| (2S,3R,4S)-12g | α-L-fucosidase | 6.5 | Competitive | [3] |

| (2S,3R,4S)-12g | α-galactosidase | 5 | Mixed | [3] |

| (2S,3R,4S)-12g | α-mannosidase | 102 | Mixed | [3] |

| (2R,3S,4R)-ent-12a | β-glucosidase | 13-40 | Competitive | [3] |

| (2R,3S,4R)-ent-12b | β-glucosidase | 13-40 | Competitive | [3] |

| Pyrrolidine 9b | α-glucosidase | 48.31 (IC50) | N/A | [13] |

| Pyrrolidine-2,5-dione 11o | α-glucosidase | 28.3 (IC50) | N/A | [14] |

| Thiazolidine-2,4-dione 22a | α-glucosidase | 0.98 (IC50) | N/A | [14] |

Neuroprotective Activity

Pyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15] Their neuroprotective effects are attributed to their ability to modulate various signaling pathways involved in neuronal survival and inflammation.[16]

Mechanism of Action: Modulation of Neuroprotective Pathways

One proposed mechanism of neuroprotection involves the activation of the Akt/GSK-3β signaling pathway.[17] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. Pyrrolidine derivatives can also act as sodium channel blockers, which can be beneficial in conditions of ischemic stroke.[18] Furthermore, some derivatives exhibit antioxidant properties, which help to mitigate oxidative stress, a key factor in neurodegeneration.[17]

Antiviral Activity

Certain pyrrolidine derivatives have demonstrated potent antiviral activity, particularly against human rhinoviruses (HRVs), the primary cause of the common cold.[19]

Mechanism of Action: Inhibition of Viral Protein Synthesis

The antiviral mechanism of some pyrrolidine compounds, such as pyrrolidine dithiocarbamate (PDTC), involves the inhibition of viral protein synthesis.[19] By interfering with the expression of viral capsid proteins, these compounds can dramatically reduce the production of new virus particles.[20] This action is highly specific, as other antioxidants do not show similar effects against HRV infection.[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative chiral pyrrolidine diol derivative and for a key biological assay used to evaluate its anticancer activity.

Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol

This protocol describes a five-step synthesis starting from N-protected (2S)-3,4-dehydroproline methyl esters.[21]

-

Dihydroxylation: The N-protected (2S)-3,4-dehydroproline methyl ester is treated with osmium tetraoxide to stereoselectively form the corresponding (2S,3R,4S)-3,4-dihydroxyproline derivative.

-

Protection: The resulting diol is converted to its isopropylidene acetal to facilitate purification.

-

Purification: The diastereomeric acetals are separated by preparative scale chromatography.

-

Reduction: The purified methyl ester is reduced to the corresponding 2-hydroxymethylpyrrolidine using lithium borohydride (LiBH4).

-

Deprotection: The protecting groups are removed to yield the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][22][23][24]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[24]

-

Compound Treatment: Treat the cells with various concentrations of the chiral pyrrolidine diol derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[24]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22][24]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[24]

Conclusion

Chiral pyrrolidine diol derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with the tunability of their stereochemistry and substitution patterns, make them attractive scaffolds for the development of novel therapeutics. Further research into their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new and more potent drug candidates for a wide range of diseases.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic access to syn-functionalised chiral hydroxy pyrrolidines and pyrrolidones: Evaluation of α-glucosidase inhibition activity, docking studies and pharmacokinetics prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. atcc.org [atcc.org]

The Cornerstone of Stereocontrol: A Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount, particularly in the realm of pharmaceutical development where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. Among the most powerful tools in the synthetic chemist's arsenal are chiral auxiliaries, moieties that temporarily impart their chirality to a prochiral substrate, guiding the formation of new stereocenters with high selectivity. This technical guide provides an in-depth exploration of a particularly prominent and versatile class: pyrrolidine-based chiral auxiliaries. Derived from the readily available chiral pool of proline, these auxiliaries, including the renowned prolinol-derived structures, have become indispensable in modern organic synthesis. This document will delve into their discovery, significance, and application in key asymmetric transformations, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their practical application.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate.[1] This chiral appendage then directs a subsequent chemical transformation, leading to the diastereoselective formation of a new stereocenter.[1] Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive manner that allows for its recovery and reuse.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—provides a robust and reliable method for controlling absolute stereochemistry.

Pyrrolidine-based chiral auxiliaries, particularly those derived from (S)- or (R)-proline, are highly effective due to the rigid conformational nature of the five-membered ring. This rigidity, often enhanced by chelation to a metal center, creates a well-defined and sterically hindered environment that biases the approach of reagents to one face of the molecule.[1] Prolinol, a reduction product of proline, is a key building block for many of these auxiliaries, offering both a stereocenter and functional handles for modification.[1]

Discovery and Significance

The concept of chiral auxiliaries was introduced in the 1970s, with seminal work by E.J. Corey and Barry Trost laying the foundation for this powerful strategy in asymmetric synthesis.[2] A significant breakthrough in the application of pyrrolidine-based chiral auxiliaries came with the development of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) by Dieter Enders and his group, building upon initial work with E.J. Corey in 1976.[3] This "SAMP/RAMP hydrazone methodology" revolutionized the asymmetric alkylation of ketones and aldehydes, providing a reliable and highly stereoselective route to a wide range of chiral carbonyl compounds.[3]

The significance of pyrrolidine-based chiral auxiliaries extends far beyond academic curiosity. Their ability to predictably and efficiently introduce stereocenters makes them invaluable in the synthesis of complex molecules, including numerous active pharmaceutical ingredients (APIs). The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The use of chiral auxiliaries derived from this scaffold allows for the precise construction of stereochemically complex drug candidates, facilitating structure-activity relationship (SAR) studies and the development of more potent and selective therapeutics.

Key Classes and Applications

Pyrrolidine-based chiral auxiliaries can be broadly categorized based on their structural modifications and the types of asymmetric reactions they facilitate. The most prominent examples are derived from prolinol and include ethers, amides, and more complex structures.

Prolinol Ethers: The SAMP/RAMP Hydrazone Methodology for Asymmetric Alkylation

SAMP and RAMP are arguably the most well-known prolinol-derived chiral auxiliaries.[1] They are primarily used for the asymmetric α-alkylation of ketones and aldehydes via a hydrazone intermediate.[3]

Mechanism of Stereocontrol: The high degree of stereoselectivity is achieved through a rigid, chelated azaenolate intermediate. After deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the methoxy group and the nitrogen atom of the pyrrolidine ring. This locks the conformation of the azaenolate, and the bulky pyrrolidine ring effectively shields one face of the nucleophilic carbon, directing the approach of the electrophile to the opposite face.

Experimental Protocols:

Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This protocol is an adaptation of the procedure described by Enders et al., which avoids the use of hazardous nitrosamine intermediates.[4]

-

(S)-Proline is converted to (S)-(-)-1-Formyl-2-methoxymethylpyrrolidine through a series of steps including reduction and formylation.

-

O-Methylation: The formylated intermediate is dissolved in dry tetrahydrofuran (THF) under an argon atmosphere and cooled. Methyl iodide is added, followed by the careful addition of sodium hydride. The reaction is allowed to proceed, and after quenching, the crude O-methylated product is obtained.

-

Hydrolysis: The crude product is treated with a solution of potassium hydroxide to yield (S)-(+)-2-Methoxymethylpyrrolidine.

-

Urea Formation: The resulting amine hydrochloride solution is adjusted to a pH of 2.8–3.2, and a solution of potassium cyanate is added to form (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine.

-

Hofmann Degradation: The crude urea is cooled and treated with a chilled solution of potassium hydroxide. A solution of bromine in aqueous potassium hydroxide is added dropwise, maintaining a low temperature. The reaction mixture is then warmed, and the product, SAMP, is isolated by steam distillation followed by extraction and purification. The final product is a colorless liquid.

Asymmetric Alkylation of a Ketone using SAMP Hydrazone

This is a general procedure based on the Enders methodology.[3][5]

-

Hydrazone Formation: The ketone (1.0 eq) and SAMP (1.2 eq) are mixed in a suitable solvent (e.g., anhydrous diethyl ether or THF) and stirred at room temperature under an argon atmosphere for 12-24 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

-

Deprotonation and Alkylation: The purified hydrazone (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF/hexane is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the azaenolate. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added slowly, and the reaction is allowed to stir at -78 °C for several hours before gradually warming to room temperature overnight.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cleavage of the Auxiliary: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C. The C=N bond can be cleaved by ozonolysis followed by a reductive workup, or by oxidative cleavage using reagents like sodium periodate or selenium dioxide with hydrogen peroxide under buffered conditions to yield the α-alkylated ketone.[3][6] The chiral auxiliary can often be recovered.

Quantitative Data for Asymmetric Alkylation using SAMP/RAMP Hydrazones

| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) of Product | Yield (%) |

| Cyclohexanone | Methyl Iodide | >95 | >95 | 70-85 |

| Propanal | Benzyl Bromide | >98 | >98 | 65-80 |

| 3-Pentanone | Ethyl Iodide | >96 | >96 | 75-90 |

| Acetone | n-Butyl Bromide | >95 | >95 | 60-75 |

Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Prolinol Amides in Asymmetric Reactions

Amides derived from the acylation of prolinol are another versatile class of chiral auxiliaries, effective in asymmetric aldol, conjugate addition, and Diels-Alder reactions.[1]

Prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner.[1]

Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid, six-membered chair-like transition state where a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) chelates to both the enolate oxygen and the oxygen of the prolinol hydroxyl or ether group.[1] This chelation, along with the steric bulk of the pyrrolidine ring, forces the aldehyde to approach from the less hindered face, leading to high syn- or anti-selectivity depending on the enolate geometry and metal.

Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide

This is a general procedure.[1]

-

Amide Formation: (S)-Prolinol (1.0 eq) is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq). The solution is cooled to 0 °C, and the desired acid chloride or anhydride (1.1 eq) is added dropwise. The reaction is stirred and allowed to warm to room temperature. After workup, the prolinol amide is purified.

-

Enolate Formation: The prolinol amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A strong base such as LDA (1.1 eq) is added slowly to generate the corresponding lithium enolate. The solution is stirred at this temperature for 30-60 minutes.

-

Aldol Addition: The aldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until completion (monitored by TLC).

-

Workup and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄) to afford the chiral β-hydroxy acid, ester, or 1,3-diol, respectively.

Quantitative Data for Asymmetric Aldol Reactions

| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

| Butyryl-(S)-prolinol | Acetaldehyde | >92:8 | 78-88 |

Note: Data is illustrative and depends on the specific amide and reaction conditions.[1]

Prolinol-derived auxiliaries are also effective in directing the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems.

Mechanism of Stereocontrol: Similar to aldol reactions, the stereocontrol in Michael additions often relies on the formation of a chelated intermediate. The chiral auxiliary, attached to either the Michael acceptor or the nucleophile, creates a sterically biased environment, favoring the approach of the reaction partner from one face.

Experimental Protocol: Asymmetric Michael Addition of a Grignard Reagent to an α,β-Unsaturated Amide

This is a representative procedure.

-

Synthesis of the α,β-Unsaturated Amide: (S)-Prolinol is acylated with an α,β-unsaturated acid chloride (e.g., crotonyl chloride) following a similar procedure to the one described for aldol reactions.

-

Conjugate Addition: The α,β-unsaturated prolinol amide (1.0 eq) is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., Et₂AlCl, 1.1 eq) may be added to activate the Michael acceptor. The Grignard reagent (e.g., MeMgBr, 1.5 eq) is then added dropwise. The reaction is stirred at low temperature for several hours.

-

Workup and Auxiliary Removal: The reaction is quenched with saturated aqueous NH₄Cl. After extraction and purification, the auxiliary can be cleaved, for example, by acidic hydrolysis to yield the corresponding chiral carboxylic acid.

Quantitative Data for Asymmetric Michael Additions

| Michael Acceptor | Nucleophile | Diastereomeric Excess (de) (%) | Yield (%) |

| N-Crotonyl-(S)-prolinol | MeMgBr | >90 | 75-85 |

| N-Cinnamoyl-(S)-prolinol | Et₂Zn/Cu(OTf)₂ | >95 | 80-92 |

Note: Data is illustrative and compiled from various sources.

N-Acryloyl derivatives of prolinol can serve as chiral dienophiles in asymmetric Diels-Alder reactions, exhibiting high facial selectivity.[1]

Mechanism of Stereochemical Control: The stereochemical outcome is rationalized by a transition state where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol ether or hydroxyl group.[1] This coordination locks the conformation of the dienophile, and the pyrrolidine ring shields one face from the approach of the diene.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This is a general procedure.

-

Dienophile Synthesis: (S)-Prolinol is acylated with acryloyl chloride to synthesize the N-acryloyl prolinol derivative.

-

Cycloaddition: The chiral dienophile (1.0 eq) is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled (e.g., to -78 °C). A Lewis acid (e.g., TiCl₄, 1.1 eq) is added, and the mixture is stirred. The diene (e.g., cyclopentadiene, 2.0 eq) is then added, and the reaction is stirred at low temperature for several hours.

-

Workup and Auxiliary Removal: The reaction is quenched with a suitable reagent (e.g., water or a saturated bicarbonate solution). After extraction and purification of the cycloadduct, the auxiliary can be removed by standard methods.

Quantitative Data for Asymmetric Diels-Alder Reactions

| Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of endo (%) | Yield (%) |

| Cyclopentadiene | N-Acryloyl-(S)-prolinol methyl ether | >95:5 | >90 | 85-95 |

| Isoprene | N-Acryloyl-(S)-prolinol | >90:10 | >85 | 70-85 |

Note: Data is illustrative and compiled from various sources.

Visualizing the Mechanisms and Workflows

To better understand the principles of stereocontrol and the practical application of these auxiliaries, the following diagrams illustrate key workflows and mechanistic pathways.

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: Mechanism of stereocontrol in SAMP/RAMP hydrazone alkylation.

Caption: Chelation-controlled transition state in an asymmetric aldol reaction.

Conclusion

Pyrrolidine-based chiral auxiliaries, born from the readily available and stereochemically rich scaffold of proline, represent a cornerstone of modern asymmetric synthesis. Their discovery and development, particularly the Enders SAMP/RAMP hydrazone methodology, have provided chemists with reliable and highly selective tools for the construction of chiral molecules. The principles of stereocontrol, rooted in the formation of rigid, chelated transition states, are well-understood, allowing for predictable outcomes in a variety of key transformations including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions. For researchers in academic and industrial settings, particularly those engaged in drug discovery and development, a thorough understanding and practical command of these auxiliaries are essential for the efficient and elegant synthesis of complex, enantiomerically pure targets. As the demand for stereochemically defined molecules continues to grow, the legacy and utility of pyrrolidine-based chiral auxiliaries are certain to endure.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. web.mit.edu [web.mit.edu]

- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (3R,4R)-1-Benzylpyrrolidine-3,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for (3R,4R)-1-Benzylpyrrolidine-3,4-diol. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and asymmetric synthesis. Due to the limited availability of complete experimental data for the (3R,4R)-enantiomer, this guide leverages data from its enantiomer, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, as their spectroscopic properties (excluding optical rotation) are identical.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Aromatic-H (Phenyl) |

| 4.84 | br s | 2H | OH |

| 3.84 | m | 2H | H-3, H-4 |

| 3.57 | d | 1H | Benzyl-CH₂ |

| 3.46 | d | 1H | Benzyl-CH₂ |

| 2.74 | dd | 2H | H-2, H-5 |

| 2.30 | dd | 2H | H-2, H-5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data is for the (3S,4S) enantiomer and is expected to be identical for the (3R,4R) enantiomer.

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 138-140 | Aromatic C (Quaternary) |

| 128-130 | Aromatic CH |

| 127-129 | Aromatic CH |

| 126-128 | Aromatic CH |

| 70-75 | C-3, C-4 |

| 60-65 | Benzyl-CH₂ |

| 55-60 | C-2, C-5 |

Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3080-3030 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1150-1050 | Strong | C-O Stretch (Secondary Alcohol) |

| 1100-1000 | Medium | C-N Stretch (Aliphatic Amine) |

| 740, 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Note: This is a predicted spectrum based on characteristic group frequencies. Experimental verification is required.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

| Ion | m/z |

| [M+H]⁺ | 194 |

Method: Electrospray Ionization (ESI+). Data is for the (3S,4S) enantiomer and is expected to be identical for the (3R,4R) enantiomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of this compound

A common route to synthesize chiral pyrrolidine-3,4-diols involves the reduction of the corresponding tartaric acid-derived imide. The synthesis of the enantiomeric (3S,4S)-1-benzylpyrrolidine-3,4-diol has been reported starting from L-tartaric acid.[1] An analogous procedure starting from D-tartaric acid would yield the desired (3R,4R)-enantiomer.

Reaction Scheme:

D-Tartaric Acid + Benzylamine → (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione + Reducing Agent (e.g., LiAlH₄) → this compound

General Procedure:

-

Imide Formation: A solution of D-tartaric acid and benzylamine in a suitable solvent (e.g., ethanol or water) is heated to reflux to form the corresponding imide, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. The product can be isolated by cooling and filtration.

-

Reduction: The dried imide is then slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous etheral solvent (e.g., THF) at a reduced temperature (e.g., 0 °C).

-

Work-up: The reaction mixture is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Sample Preparation: Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger sample concentration or a longer acquisition time may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy [3]

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) [4][5][6]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of the target compound.

References

- 1. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol, a key chiral intermediate in the synthesis of pharmacologically active molecules and ligands for asymmetric catalysis. This document details the crystallographic data, experimental protocols for its synthesis and structural determination, and visual workflows to elucidate the key processes.

Core Crystallographic and Structural Data

The crystal structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol (C₁₁H₁₅NO₂) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system. The pyrrolidine ring adopts a twisted envelope conformation, with the two hydroxyl groups in a trans configuration.[1][2] The crystal packing is stabilized by a network of intermolecular hydrogen bonds.[1][2]

Crystal Data and Structure Refinement

The key parameters detailing the crystal structure and the refinement of the diffraction data are summarized in the tables below.[1]

| Crystal Data | |

| Chemical formula | C₁₁H₁₅NO₂ |

| Molar mass | 193.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 6.0244 (10), 8.1033 (14), 10.3981 (18) |

| β (°) | 96.016 (2) |

| Volume (ų) | 504.81 (15) |

| Z | 2 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

| Crystal size (mm) | 0.31 x 0.27 x 0.14 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Absorption correction | Multi-scan (SADABS) |

| T_min, T_max | 0.973, 0.987 |

| No. of measured reflections | 1440 |

| No. of independent reflections | 1440 |

| No. of reflections with I > 2σ(I) | 1348 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.032 |

| wR(F²) | 0.105 |

| S | 1.03 |

| No. of reflections | 1440 |

| No. of parameters | 125 |

| No. of restraints | 1 |

| H-atom treatment | H-atom parameters constrained |

| Δρ_max, Δρ_min (e Å⁻³) | 0.15, -0.11 |

Experimental Protocols

Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

The synthesis of the title compound was achieved via a two-step process starting from L-tartaric acid, as described by Nagel et al. (1984) and summarized in the crystallographic literature.[1]

Step 1: Condensation of L-tartaric acid with benzylamine.

-

L-tartaric acid is reacted with benzylamine to form the corresponding diamide.

-

This intermediate subsequently undergoes cyclization to yield the N-benzyl-pyrrolidine-dione derivative.

Step 2: Reduction of the dione intermediate.

-

The N-benzyl-pyrrolidine-dione is reduced using a solution of sodium borohydride and boron trifluoride etherate (NaBH₄—BF₃·Et₂O).

-

This reduction yields the final product, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol.

Crystallization:

-

Crystals suitable for X-ray diffraction were grown from a solution of the compound in acetone.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure followed a standard crystallographic workflow.

1. Crystal Mounting and Data Collection:

-

A suitable single crystal was selected and mounted on a Bruker APEXII CCD diffractometer.[1]

-

The crystal was maintained at a constant temperature of 293 K during data collection.[1]

-

X-ray diffraction data were collected using Mo Kα radiation.[1]

2. Data Processing:

-

The collected diffraction images were processed for cell refinement and data reduction using the SAINT software package.[1]

-

An absorption correction was applied using the SADABS program.[1]

3. Structure Solution and Refinement:

-

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

-

The absolute configuration was assigned based on the stereochemistry of the starting material, L-tartaric acid, as the diffraction data did not allow for its unambiguous determination.[1]

Structural Insights and Significance

The detailed crystal structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol provides crucial three-dimensional information that is invaluable for understanding its role as a chiral building block. The trans orientation of the hydroxyl groups and the specific conformation of the pyrrolidine ring are key features that influence its reactivity and its ability to direct stereochemistry in subsequent synthetic steps. This compound is notably used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenation reactions.[1] The precise structural data presented here is fundamental for computational modeling and the rational design of new catalysts and pharmaceutical agents.

References

An In-depth Technical Guide to the Formation of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical complexity and diverse substitution patterns offer a rich landscape for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core synthetic methodologies for the formation of substituted pyrrolidines, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly convergent method for the stereocontrolled synthesis of polysubstituted pyrrolidines. This approach allows for the rapid construction of the pyrrolidine core with the potential to generate up to four new stereocenters in a single step.

Mechanism of Formation

Azomethine ylides are typically generated in situ from various precursors, such as α-amino esters, by condensation with an aldehyde or ketone followed by deprotonation, or via the thermal or photochemical ring-opening of aziridines. The resulting 1,3-dipole then reacts with an alkene or alkyne (the dipolarophile) in a concerted or stepwise fashion to yield the pyrrolidine ring. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has been extensively developed to achieve high levels of enantioselectivity.

Quantitative Data

The following table summarizes the performance of a selection of copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions for the synthesis of fluorinated pyrrolidines.[1]

| Entry | Azomethine Ylide Precursor (Imine of) | Dipolarophile | Yield (%) | d.r. | ee (%) |

| 1 | Glycine methyl ester & Benzaldehyde | (E)-1,1-difluoro-2-styrene | 92 | >20:1 | 95 |

| 2 | Glycine methyl ester & 4-Chlorobenzaldehyde | (E)-1,1-difluoro-2-styrene | 94 | >20:1 | 96 |

| 3 | Glycine methyl ester & 2-Naphthaldehyde | (E)-1,1-difluoro-2-styrene | 96 | >20:1 | 97 |

| 4 | Alanine methyl ester & Benzaldehyde | (E)-1,1-difluoro-2-styrene | 85 | >20:1 | 94 |

| 5 | Glycine methyl ester & Benzaldehyde | (E)-1,1,2-trifluoro-2-styrene | 88 | 10:1 | 92 |

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of chiral fluorinated pyrrolidines.[1][2]

-

Preparation of the Catalyst Solution: In a glovebox, to a flame-dried Schlenk tube, add the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., a chiral phosphine ligand, 5.5 mol%). Add anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (the imine formed from the condensation of a glycine ester and an aldehyde, 1.2 equiv).

-

Addition of Reactants: Add the fluorinated styrene derivative (1.0 equiv) to the reaction mixture.

-

Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add a base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.

Organocatalytic Aza-Michael Addition Cascade

The organocatalytic asymmetric aza-Michael addition is a highly effective method for the synthesis of chiral pyrrolidines, often as part of a cascade reaction sequence. Bifunctional organocatalysts, such as squaramides or thioureas, can activate both the nucleophile (amine) and the electrophile (α,β-unsaturated compound) through hydrogen bonding, leading to high levels of stereocontrol.

Mechanism of Formation

The reaction is initiated by the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst. This aza-Michael addition forms a new C-N bond and a stereocenter. In a cascade sequence, the resulting enolate can then undergo an intramolecular cyclization (e.g., a Michael addition or an aldol reaction) to form the pyrrolidine ring, often with the creation of additional stereocenters. The stereochemical outcome is dictated by the chiral environment provided by the organocatalyst.

Quantitative Data

The following table presents data for the squaramide-catalyzed asymmetric cascade aza-Michael/Michael addition of tosylaminomethyl enones with nitroalkenes.[3][4]

| Entry | Nitroalkene (R¹) | Tosylaminomethyl Enone (R²) | Yield (%) | d.r. | ee (%) |

| 1 | β-Nitrostyrene | Phenyl | 95 | 90:10 | >99 |

| 2 | 4-Chloro-β-nitrostyrene | Phenyl | 99 | 91:9 | >99 |

| 3 | 2-Nitro-β-nitrostyrene | Phenyl | 90 | 89:11 | >99 |

| 4 | β-Nitrostyrene | 4-Methoxyphenyl | 92 | 88:12 | 99 |

| 5 | β-Nitrostyrene | 2-Thienyl | 85 | 85:15 | 98 |

Experimental Protocol: Squaramide-Catalyzed Aza-Michael/Michael Cascade

This protocol describes the synthesis of chiral trisubstituted pyrrolidines.[3][4]

-

Reaction Setup: To a stirred solution of the tosylaminomethyl enone or enoate (0.12 mmol) and the squaramide organocatalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., room temperature), add the nitroalkene (0.10 mmol).

-

Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.

-

Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the pure trisubstituted pyrrolidine product.

Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. The resulting pyrrole can then be reduced to the corresponding pyrrolidine.

Mechanism of Formation

The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[5] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic pyrrole. The pyrrole is then reduced to the pyrrolidine using standard reduction methods such as catalytic hydrogenation.

Quantitative Data

The Paal-Knorr synthesis of pyrroles typically proceeds in good to excellent yields. The subsequent reduction to pyrrolidines is also generally high-yielding.

| Entry | 1,4-Dicarbonyl Compound | Amine | Pyrrole Yield (%) |

| 1 | 2,5-Hexanedione | Aniline | 95 |

| 2 | 2,5-Hexanedione | Benzylamine | 88 |

| 3 | 1,4-Diphenyl-1,4-butanedione | Methylamine | 92 |

| 4 | 2,5-Hexanedione | Ammonium acetate | 85 |

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis and Subsequent Reduction

This protocol describes the synthesis of N-substituted pyrroles, which are then reduced to pyrrolidines.[5][6]

Part A: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Microwave Irradiation: Seal the microwave vial and place it in a microwave reactor. Irradiate the reaction mixture at 80 °C. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired N-substituted pyrrole.

Part B: Reduction to N-Substituted Pyrrolidine

-

Reaction Setup: Dissolve the purified N-substituted pyrrole (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the N-substituted pyrrolidine, which can be further purified by distillation or chromatography if necessary.

Iridium-Catalyzed Reductive Generation of Azomethine Ylides

This modern approach allows for the generation of azomethine ylides from stable and readily available tertiary amides or lactams, followed by a [3+2] cycloaddition to form substituted pyrrolidines.

Mechanism of Formation

The reaction is initiated by the iridium-catalyzed reduction of a tertiary amide using a silane reductant (e.g., tetramethyldisiloxane, TMDS). This generates an azomethine ylide intermediate, which then undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene to afford the functionalized pyrrolidine. This method provides access to both stabilized and unstabilized azomethine ylides.[7]

Quantitative Data

The following table shows the results for the iridium-catalyzed reductive [3+2] cycloaddition of various amides with N-phenylmaleimide.[7][8]

| Entry | Amide | Yield (%) | d.r. |

| 1 | N-Benzyl-N-methylformamide | 75 | >20:1 |

| 2 | N-Methyl-N-phenylformamide | 82 | >20:1 |

| 3 | N-(4-Methoxybenzyl)-N-methylformamide | 85 | >20:1 |

| 4 | N-(4-Chlorobenzyl)-N-methylformamide | 78 | >20:1 |

| 5 | Pyrrolidin-2-one | 65 | >20:1 |

Experimental Protocol: Iridium-Catalyzed Reductive [3+2] Cycloaddition

This protocol describes the synthesis of functionalized pyrrolidines from tertiary amides.[7][8]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate (0.25 mmol, 1.0 equiv), the alkene (e.g., N-phenylmaleimide, 0.3 mmol, 1.2 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%).

-

Inert Atmosphere: Cap the vial with a septum and purge with argon for 5 minutes.

-

Reagent Addition: Add anhydrous toluene (1 mL) via syringe, followed by 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized pyrrolidine.

Transition Metal-Catalyzed Intramolecular C-H Amination

Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed intramolecular C-H amination has emerged as a valuable tool for the construction of substituted pyrrolidines.

Mechanism of Formation

The mechanism of copper-catalyzed C-H amination is complex and can vary depending on the specific catalyst and substrate. A plausible pathway involves the generation of a high-valent copper-nitrene or a copper-amidyl radical intermediate. This reactive species then undergoes an intramolecular hydrogen atom transfer (HAT) from a C(sp³)-H bond, followed by radical rebound or reductive elimination to form the C-N bond and close the pyrrolidine ring.[9]

Quantitative Data

The diastereoselectivity of copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines.[10]

| Entry | Substrate | Product | Yield (%) | d.r. |

| 1 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 2-methyl-1-tosyl-5-(hydroxymethyl)pyrrolidine | 92 | >20:1 (cis) |

| 2 | N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 2-phenyl-1-tosyl-5-(hydroxymethyl)pyrrolidine | 97 | >20:1 (cis) |

| 3 | N-(hex-5-en-2-yl)-4-methylbenzenesulfonamide | 2,4-dimethyl-1-tosyl-5-(hydroxymethyl)pyrrolidine | 76 | 3:1 (trans) |

| 4 | N-allyl-N-(1-phenylethyl)-4-methylbenzenesulfonamide | 2-phenyl-1-tosyl-5-(hydroxymethyl)pyrrolidine | 85 | >20:1 (trans) |

Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination

This protocol describes the synthesis of pyrrolidines from N-fluoride amides.[2][9]

-

Preparation: In a glovebox or under a strictly inert atmosphere (Nitrogen or Argon), dissolve the N-fluoride amide substrate (1.0 equiv) in an anhydrous, degassed solvent (e.g., acetonitrile) in a sealable reaction vessel (e.g., a Schlenk flask).

-

Catalyst Addition: Add the copper(I) precatalyst (e.g., [Tpⁱᵖʳ²Cu(NCMe)], 5 mol%) to the solution.

-

Reaction Execution: Seal the reaction vessel tightly and heat the reaction mixture to the required temperature (e.g., 90 °C).

-

Monitoring: Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. If necessary, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.

-